molecular formula C21H37ClN2O B4066827 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B4066827
M. Wt: 369.0 g/mol
InChI Key: KFIGMDSMBYDEFG-UHFFFAOYSA-N
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Description

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl groups and a diethylaminoethyl side chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-ditert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the desired benzamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows the compound to interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups provide steric hindrance, enhancing the compound’s selectivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-ditert-butyl-N-[2-(dimethylamino)ethyl]benzamide
  • 3,5-ditert-butyl-N-[2-(diethylamino)propyl]benzamide
  • 3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzoate

Uniqueness

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride is unique due to its specific combination of tert-butyl groups and a diethylaminoethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O.ClH/c1-9-23(10-2)12-11-22-19(24)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8;/h13-15H,9-12H2,1-8H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIGMDSMBYDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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